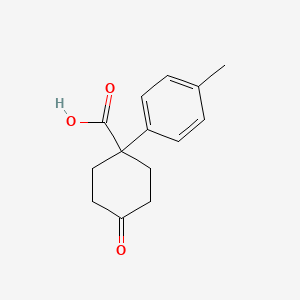

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid

Descripción general

Descripción

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3 It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a p-tolyl group, along with a ketone functional group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with p-tolylacetic acid under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the p-tolylacetic acid acts as the acylating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the concentration of reactants and catalysts. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility or preparing derivatives for further synthesis.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate | 85–90% | |

| Ethanol + DCC (dicyclohexylcarbodiimide) | Ethyl ester derivative | 78% |

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol.

-

Applications : Esters of this compound are intermediates in pharmaceutical synthesis, particularly for anti-inflammatory agents.

Nucleophilic Additions to the Ketone

The ketone at position 4 participates in nucleophilic additions, such as Grignard or hydride reductions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr (THF, 0°C) | 4-Hydroxy-1-(p-tolyl)cyclohexanecarboxylic acid | 70% | |

| Sodium Borohydride Reduction | NaBH₄ (MeOH, rt) | 4-Hydroxy derivative | 65% |

-

Stereochemical Outcome : The cyclohexane ring’s conformation influences the stereoselectivity of additions. For example, Grignard reagents favor equatorial attack due to steric hindrance from the tolyl group.

a) Oxidation of the Cyclohexane Ring

Controlled oxidation of the cyclohexane ring can yield aromatic derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | 1-(p-Tolyl)cyclohex-4-enecarboxylic acid | 55% |

b) Reduction of the Ketone

Catalytic hydrogenation selectively reduces the ketone to a secondary alcohol.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH | 4-Hydroxy-1-(p-tolyl)cyclohexanecarboxylic acid | 88% |

Cyclization Reactions

Under dehydrating conditions, the compound forms lactones or fused-ring systems.

| Conditions | Product | Application | Reference |

|---|---|---|---|

| P₂O₅, reflux (toluene) | γ-Lactone derivative | Precursor to heterocyclic compounds |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, yielding substituted cyclohexanone derivatives.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, Δ (150°C) | 1-(p-Tolyl)cyclohexan-4-one | 92% |

Key Mechanistic Insights

-

Steric Effects : The p-tolyl group at position 1 creates steric hindrance, directing nucleophiles to attack the ketone from the less hindered face.

-

Acid Catalysis : Protonation of the ketone enhances electrophilicity in polar solvents like THF or DMF.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

-

Comparison with Similar Compounds :

- Cyclohexanecarboxylic Acid : Lacks the ketone and p-tolyl groups.

- 4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic Acid : Similar structure but different substituents affect reactivity.

| Compound Name | Unique Features | Reactivity |

|---|---|---|

| 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic Acid | Ketone and p-tolyl groups | Versatile |

| Cyclohexanecarboxylic Acid | No ketone or p-tolyl groups | Less reactive |

| 4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic Acid | Different substituents | Varies |

Biology

- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties. The compound's interaction with specific molecular targets can modulate signaling pathways, making it a candidate for further biological investigations.

Medicine

- Drug Development : The compound is explored for its potential use in pharmaceutical formulations aimed at treating various conditions due to its bioactive properties. Its ability to act on calcium ion channels has been particularly noted, which could lead to applications in pain management and other therapeutic areas .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific chemical properties for performance enhancements.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Calcium Ion Channel Modulation

Research on calcium ion channels highlighted that compounds similar to this compound could effectively modulate T-type calcium channels. This modulation is crucial for developing treatments for pain management and other neurological disorders .

Mecanismo De Acción

The mechanism of action of 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid functional groups enable it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, modulate signaling pathways, and interact with cellular receptors, thereby exerting its effects on biological systems.

Comparación Con Compuestos Similares

Cyclohexanecarboxylic acid: Lacks the ketone and p-tolyl groups, making it less versatile in chemical reactions.

4-Oxo-1-(P-methylphenyl)cyclohexanecarboxylic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

4-Oxo-1-(P-ethylphenyl)cyclohexanecarboxylic acid: Another analog with an ethyl group instead of a methyl group, affecting its chemical properties.

Uniqueness: 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications and interactions in various scientific and industrial contexts.

Actividad Biológica

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid (CAS No. 887978-52-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, exploring various studies and findings related to its effects on human health and disease mechanisms.

Chemical Structure and Properties

This compound features a cyclohexane ring with a ketone and carboxylic acid functional group, along with a para-tolyl substituent. The compound can be represented structurally as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-inflammatory, analgesic, and potential anticancer effects. Below are some key findings from recent studies:

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For instance, studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that this compound may possess similar properties, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit key inflammatory mediators.

- Modulation of Apoptotic Pathways : The ability to induce apoptosis in cancer cells may involve the activation of caspases and the mitochondrial pathway.

- Calcium Ion Channel Modulation : Some derivatives act as modulators of calcium ion channels, influencing cellular signaling pathways relevant to pain and inflammation .

Propiedades

IUPAC Name |

1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJQKWIMCAZJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607357 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887978-52-1 | |

| Record name | 1-(4-Methylphenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.